molecular formula C18H20ClN5O4S B1662909 Voreloxin Hydrochloride CAS No. 175519-16-1

Voreloxin Hydrochloride

Cat. No.: B1662909
CAS No.: 175519-16-1
M. Wt: 437.9 g/mol
InChI Key: JJZCCQHWCOXGCL-QNTKWALQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Voreloxin Hydrochloride is a first-in-class anticancer quinolone derivative. It is known for its ability to intercalate DNA and inhibit topoisomerase II, leading to DNA double-strand breaks, G2 arrest, and apoptosis. This compound is currently under clinical trials for its efficacy in treating acute myeloid leukemia and platinum-resistant ovarian cancer .

Biochemical Analysis

Biochemical Properties

Voreloxin Hydrochloride plays a crucial role in biochemical reactions by intercalating DNA and inhibiting topoisomerase II . This interaction leads to the formation of DNA double-strand breaks, G2 arrest, and apoptosis . The compound interacts with enzymes such as topoisomerase II, causing dose-dependent, site-selective DNA fragmentation . The intercalation of this compound into DNA is essential for its activity, as non-intercalating analogs do not exhibit the same biochemical effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces site-selective DNA double-strand breaks and apoptosis in cancer cells . The compound influences cell function by causing G2 arrest and apoptosis, which are critical for its anticancer activity . This compound also affects cell signaling pathways and gene expression, leading to the inhibition of cell proliferation and induction of cell death .

Molecular Mechanism

The molecular mechanism of this compound involves DNA intercalation and inhibition of topoisomerase II . This interaction results in site-selective DNA double-strand breaks, G2 arrest, and apoptosis . The compound’s activity is highly dependent on its ability to intercalate DNA, as demonstrated by the lack of activity in non-intercalating analogs . This compound also exhibits dose-dependent effects on DNA fragmentation and cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound induces site-selective DNA damage and apoptosis, which are observed within a short period after treatment . This compound exhibits low clearance and a long terminal half-life, contributing to its sustained effects on cellular function . The stability and degradation of the compound in vitro and in vivo are consistent with its anticancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound induces significant cytotoxicity and bone marrow ablation . In preclinical studies, this compound exhibited dose-dependent cytotoxic activity in human leukemia cell lines and in vivo models . The compound’s maximum-tolerated dose (MTD) and dose-limiting toxicities (DLT) have been established in clinical studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include minimal cytochrome P450- and UGT-mediated metabolism . The compound undergoes slow metabolism in vitro, and its excretion as the major unchanged species is consistent with its low clearance and long terminal half-life . These metabolic characteristics contribute to the sustained anticancer activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through mechanisms that involve DNA intercalation and inhibition of topoisomerase II . The compound’s low clearance and long terminal half-life contribute to its sustained presence in cells and tissues . This compound’s distribution is consistent with its anticancer activity and site-selective DNA damage .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it intercalates DNA and inhibits topoisomerase II . This localization is essential for its activity, as the compound induces site-selective DNA double-strand breaks and apoptosis . The targeting signals and post-translational modifications that direct this compound to the nucleus are critical for its anticancer effects .

Preparation Methods

Industrial Production Methods: Industrial production methods for Voreloxin Hydrochloride are also proprietary. it is known that the compound is produced under stringent conditions to ensure its purity and efficacy for clinical use .

Chemical Reactions Analysis

Types of Reactions: Voreloxin Hydrochloride primarily undergoes intercalation and inhibition reactions. It intercalates into DNA and inhibits the enzyme topoisomerase II, which is crucial for DNA replication and transcription .

Common Reagents and Conditions: The reactions involving this compound typically require conditions that facilitate DNA intercalation and enzyme inhibition. These conditions include the presence of DNA and topoisomerase II enzymes, as well as appropriate buffers and solvents .

Major Products Formed: The major products formed from the reactions of this compound include DNA double-strand breaks and apoptotic cells. These products result from the inhibition of topoisomerase II and the subsequent DNA damage .

Comparison with Similar Compounds

Biological Activity

Voreloxin Hydrochloride, also known as Vosaroxin, is a novel anticancer agent classified as a naphthyridine analogue. It has garnered attention for its unique mechanism of action and potential effectiveness against various types of cancer, particularly acute myeloid leukemia (AML) and ovarian cancer. This article explores the biological activity of this compound, detailing its mechanisms, efficacy in clinical studies, and comparisons with other anticancer agents.

Voreloxin functions primarily as a topoisomerase II inhibitor , a crucial enzyme in DNA replication and cell division. Its mechanism involves:

  • Intercalation into DNA : Voreloxin inserts itself between DNA base pairs, leading to structural changes that hinder replication.
  • Stabilization of the Topoisomerase II-DNA Complex : By binding to the topoisomerase II-DNA complex, Voreloxin prevents the re-ligation of cleaved DNA strands, resulting in double-strand breaks.
  • Induction of Apoptosis : The accumulation of double-strand breaks triggers programmed cell death (apoptosis) in cancer cells.

This multifaceted approach allows Voreloxin to exhibit potent antitumor activity across various cancer cell lines and models.

In Vitro Studies

Research has demonstrated that Voreloxin effectively inhibits the proliferation of AML cells. In a study assessing its cytotoxicity against a range of cancer cell lines, Voreloxin exhibited significant anti-tumor activity, particularly in drug-resistant variants. The following table summarizes key findings from various studies:

StudyCell LineIC50 Value (µM)Observations
AML0.5Potent activity against drug-resistant cells
NSCLC0.8Induced apoptosis through oxidative stress pathways
Ovarian1.2Effective in inhibiting tumor growth in xenograft models

In Vivo Studies

In vivo studies further support the efficacy of Voreloxin. For instance, animal models treated with Voreloxin showed significant tumor regression compared to control groups. A notable case study involved:

  • Patient with Relapsed AML : A patient received Voreloxin as part of a clinical trial and exhibited a complete response after two cycles of treatment, demonstrating its potential for use in resistant cases.

Comparative Analysis with Other Anticancer Agents

Voreloxin's unique properties allow it to stand out among other topoisomerase inhibitors. The following table compares Voreloxin with other commonly used anticancer agents:

Compound NameClassMechanism of ActionUnique Features
VoreloxinNaphthyridine analogueTopoisomerase II inhibitorIntercalates DNA; induces apoptosis
EtoposideEpipodophyllotoxinTopoisomerase II inhibitorNon-intercalating; relies heavily on topoisomerase II
DoxorubicinAnthracyclineIntercalates DNA; inhibits topoisomerase IIAssociated with significant cardiotoxicity
MitoxantroneAnthracenedioneIntercalates into DNA; inhibits topoisomerase IILess selective than Voreloxin

Voreloxin's ability to intercalate into DNA while also acting as a topoisomerase II poison may offer advantages in terms of efficacy and reduced toxicity compared to traditional chemotherapeutics.

Properties

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S.ClH/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18;/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26);1H/t12-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZCCQHWCOXGCL-QNTKWALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438412
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175519-16-1
Record name Voreloxin Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Voreloxin Hydrochloride
Reactant of Route 2
Voreloxin Hydrochloride
Reactant of Route 3
Reactant of Route 3
Voreloxin Hydrochloride
Reactant of Route 4
Reactant of Route 4
Voreloxin Hydrochloride
Reactant of Route 5
Reactant of Route 5
Voreloxin Hydrochloride
Reactant of Route 6
Reactant of Route 6
Voreloxin Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.